molecular formula C19H14ClNO4S2 B2552207 9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione CAS No. 1797296-31-1

9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione

Cat. No. B2552207
M. Wt: 419.89
InChI Key: SJXBRHPTZKKWIJ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6Cl2O2S . It has an average mass of 225.092 Da and a monoisotopic mass of 223.946548 Da .


Synthesis Analysis

3-Chloro-4-methylbenzenesulfonyl chloride can be prepared from 4-methylbenzenesulfonyl chloride via chlorination . It may be used in the synthesis of 2-chloro 4-methylsulfonamide benzylamine .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylbenzenesulfonyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 305.7±35.0 °C at 760 mmHg, and a flash point of 138.7±25.9 °C . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Chemical Reactions

Studies on compounds with similar structures or functional groups have focused on their synthesis and the exploration of their chemical reactivity. For instance, the synthesis of novel derivatives of pyran and other cyclic compounds via one-pot reactions demonstrates the interest in creating complex molecules for further chemical exploration (Ghorbani‐Vaghei et al., 2014) RSC Advances. Additionally, reactions involving homobenzvalenes and various reagents indicate a rich area of study in the formation of new molecular structures with unique properties (Lang et al., 1990) Chemische Berichte.

Potential Pharmaceutical Applications

Research on molecules with similar structural complexity has also extended to the exploration of potential pharmaceutical applications. For example, the synthesis of racemic tetrahydro-1H-benzazepine-diones as antagonists for NMDA and AMPA receptors suggests that complex molecules can be tailored for specific interactions with biological targets (Guzikowski et al., 1997) Journal of Medicinal Chemistry.

Safety And Hazards

3-Chloro-4-methylbenzenesulfonyl chloride is harmful to aquatic life with long-lasting effects. It causes severe skin burns and eye damage, and it may cause an allergic skin reaction .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)sulfonylbenzo[c][1,2]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4S2/c1-13-10-11-14(12-17(13)20)26(22,23)21-18-8-4-2-6-15(18)16-7-3-5-9-19(16)27(21,24)25/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXBRHPTZKKWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=CC=CC=C4S2(=O)=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione

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